1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is a chemical compound featuring a piperazine ring substituted with a cyclopropyl-1,2,4-oxadiazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
The molecular formula of 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is C_{11}H_{14}N_{4}O, with a molecular weight of approximately 218.25 g/mol. This compound can be sourced from chemical suppliers and research laboratories specializing in organic synthesis and pharmaceutical compounds .
The synthesis of 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine can be achieved through various methods involving the cyclization of amidoximes or nitriles. One effective method includes the use of Vilsmeier reagent for activating carboxylic acids in the formation of oxadiazoles .
Technical Details:
The molecular structure of 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine features:
Key structural data include:
C1CN(CCN1)C(=NOC2=C(N=N2)C(=O)C(C(C)C)C)C
The compound can participate in various chemical reactions typical for oxadiazoles:
Technical Details:
These reactions often require careful control of pH and temperature to optimize yields and minimize side products.
The mechanism of action for compounds like 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine typically involves interaction with biological targets such as enzymes or receptors. The oxadiazole moiety is known to enhance binding affinity due to its ability to form hydrogen bonds and π-stacking interactions with target proteins.
Biological assays indicate that derivatives exhibit varying degrees of activity against specific targets, making them candidates for further pharmacological evaluation .
Relevant data include melting point ranges and spectral data (NMR, IR) which confirm the structural integrity post-synthesis .
The 1,2,4-oxadiazole heterocycle serves as a critical bioisostere for ester, amide, and carboxylic acid functionalities in drug design, addressing inherent stability and pharmacokinetic limitations of these groups. This five-membered ring—containing oxygen at position 1 and nitrogen atoms at positions 2 and 4—mimics the spatial and electronic properties of carbonyl-containing motifs while exhibiting superior metabolic stability. Unlike esters or amides, the 1,2,4-oxadiazole ring resists enzymatic hydrolysis, thereby extending the plasma half-life of drug candidates [1] [5]. Its dipole moment (~3.5 Debye) and capacity for hydrogen bonding (as both acceptor and weak donor) enable targeted interactions with biological macromolecules, particularly enzymes and receptors implicated in neurological disorders [3] [5].
In Alzheimer’s disease therapeutics, 1,2,4-oxadiazole hybrids demonstrate multitarget engagement, inhibiting acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) simultaneously. For example, compound 5AD (featuring a pyridyl-linked piperazine-oxadiazole scaffold) exhibits mixed-type inhibition of human AChE (IC₅₀ = 0.103 ± 0.0172 µM) and BACE-1 (IC₅₀ = 1.342 ± 0.078 µM), attributed to the oxadiazole’s ability to anchor within catalytic sites typically occupied by endogenous substrates [3]. The bioisosteric replacement also enhances blood-brain barrier (BBB) permeability, as evidenced by parallel artificial membrane permeation assays (PAMPA) [3].
Table 1: Bioisosteric Advantages of 1,2,4-Oxadiazole Over Conventional Motifs
Functional Group | Metabolic Vulnerability | 1,2,4-Oxadiazole Attribute | Pharmacological Impact |
---|---|---|---|
Ester | Esterase hydrolysis | Hydrolytic stability | Extended half-life |
Amide | Protease cleavage | Resistance to enzymatic attack | Improved oral bioavailability |
Carboxylic acid | Glucuronidation | Reduced polarity | Enhanced CNS penetration |
Piperazine’s six-membered diamine ring (1,4-diazacyclohexane) is a cornerstone of CNS drug design due to its balanced physicochemical properties and conformational flexibility. With a pKₐ of 9.8 for the secondary amine, piperazine exists predominantly as a monocation at physiological pH, facilitating ionic interactions with neuronal targets while maintaining moderate lipophilicity (cLogP ~1.0) [6]. The equatorial orientation of its nitrogen atoms optimizes hydrogen-bonding networks with aspartate residues in G-protein-coupled receptors (GPCRs) and catalytic sites of neurotransmitter-regulating enzymes [6] [8].
Hybridization of piperazine with 1,2,4-oxadiazole amplifies CNS targeting. The methylene linker (-CH₂-) between the oxadiazole’s C3 position and piperazine’s N1 atom extends the pharmacophore’s reach into hydrophobic subpockets of targets like AChE’s peripheral anionic site (PAS). Molecular docking studies of Alzheimer’s inhibitors reveal that the piperazine moiety displaces propidium iodide from PAS, a key mechanism for mitigating amyloid-β aggregation [3]. Furthermore, piperazine’s N4 position serves as a versatile vector for structural diversification—introduction of aryl or heteroaryl groups (e.g., pyridyl in 5AD) tunes affinity for monoamine transporters and kinases [3] [6].
Table 2: Piperazine Modifications in CNS-Active Oxadiazole Hybrids
Piperazine Substituent | Target Engagement | Biological Outcome |
---|---|---|
Unsubstituted (secondary amine) | AChE PAS, σ receptors | Antiamyloidogenic activity |
2-Pyridyl | BACE-1 catalytic dyad | Aβ aggregation inhibition (IC₅₀ < 2 µM) |
4-Fluorobenzyl | Dopamine D2/D3 receptors | Antipsychotic potential (in silico) |
Cyclopropylcarbonyl | Serotonin transporter (SERT) | Antidepressant-like effects (animal models) |
The cyclopropyl group at the C5 position of 1,2,4-oxadiazole introduces strategic advantages in drug-likeness. This strained carbocycle elevates lipophilicity (ΔcLogP +0.5–0.8 versus methyl or phenyl analogs), promoting passive diffusion across biological membranes. Crucially, cyclopropane’s Baeyer strain and high C–C bond strength (90 kcal/mol) impede oxidative metabolism by cytochrome P450 enzymes, reducing susceptibility to hydroxylation [1] [2]. In 1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine, this moiety increases molecular rigidity, restricting conformational freedom and enhancing target selectivity [1] [4].
Metabolomic studies of cyclopropyl-oxadiazoles show 3-fold lower clearance rates in liver microsomes compared to linear alkyl analogs. The cyclopropyl group’s hyperconjugative effects also modulate the oxadiazole ring’s electron density, strengthening π-stacking with aromatic residues in hydrophobic binding pockets [1] [7]. In BACE-1 inhibitors, cyclopropyl substitution at oxadiazole-C5 improves potency by 40% over cyclohexyl derivatives due to optimal van der Waals contacts with Leu30 and Tyr71 [3].
Table 3: Impact of C5 Substituents on Oxadiazole-Piperazine Hybrids
C5 Substituent | cLogP | Metabolic Stability (t₁/₂, min) | Target Affinity (Kᵢ, nM) |
---|---|---|---|
Cyclopropyl | 1.8 | >120 | AChE: 103 ± 17 |
Phenyl | 2.5 | 45 | AChE: 280 ± 34 |
Methyl | 1.2 | 30 | AChE: >1,000 |
Cyclohexyl | 2.9 | 90 | AChE: 210 ± 29 |
The cyclopropyl-oxadiazole-piperazine architecture exemplifies rational hybrid design: the oxadiazole provides bioisosteric reliability, piperazine enables CNS bioavailability, and cyclopropyl fine-tunes lipophilicity and metabolic resilience. This triad underpins the scaffold’s versatility across neurotherapeutic development.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9